TDN345
Description
Contextualizing Neurotrophic Factors in Central Nervous System Physiology and Pathology
Neurotrophic factors are a family of proteins essential for the survival, development, and function of neurons in both the central and peripheral nervous systems. nih.govwikipedia.org These molecules, including well-known members like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), are crucial for neurogenesis, synaptic plasticity, and the formation of long-term memories. wikipedia.orgwikipedia.orgmdpi.com They exert their effects by activating specific receptor tyrosine kinases, such as the Trk family of receptors (TrkA, TrkB, and TrkC), initiating intracellular signaling cascades that support neuronal health. nih.gov A disruption in neurotrophic factor signaling is implicated in the pathophysiology of numerous neurodegenerative diseases and psychiatric disorders, making the development of therapeutic agents that can modulate these pathways a significant area of research. mdpi.commdpi.com
The Significance of Calcium Homeostasis in Neuronal Function and Dysregulation
Calcium is a ubiquitous second messenger that governs a vast array of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. The maintenance of precise intracellular calcium concentrations is therefore critical for normal neuronal function. wfsahq.orgbasicmedicalkey.com Dysregulation of calcium homeostasis can lead to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal cell death. nih.govnih.gov This disruption is a common pathological feature in many acute and chronic neurological conditions. Consequently, chemical compounds that can help restore or maintain calcium balance are of considerable interest in the search for new neuroprotective strategies.
Overview of TDN345 as a Research Agent
This compound has emerged as a compound of interest within the neuropharmacological research community. While public domain information remains limited, its investigation is situated at the intersection of neurotrophic modulation and calcium signaling.
The precise origins and discovery of this compound are not extensively documented in publicly available scientific literature. It is often referenced in research chemical catalogues, sometimes under the identifier GC31038. Initial characterization studies have positioned this compound in relation to other neuroactive compounds, such as igmesine, which is known for its properties as a selective sigma ligand with potential antidepressant effects. glpbio.com This association suggests that the initial research into this compound may have been guided by an interest in sigma receptor pharmacology and its downstream effects on neuronal function.
The academic positioning of this compound is primarily as a preclinical research tool. Its utility lies in its potential to help elucidate the complex interplay between various receptor systems and their impact on neuronal viability and function. The study of this compound contributes to the broader understanding of how synthetic small molecules can be designed to target specific pathways implicated in neurological disorders. While comprehensive in vivo or clinical data is not yet available, its investigation in cellular and preclinical models is a critical step in determining its potential as a lead compound for future therapeutic development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRYIDMZALXALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158511 | |
| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134069-68-4 | |
| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Tdn345
Elucidation of Nerve Growth Factor (NGF) Synthesis and Secretion Modulation
TDN345, a compound that does not possess a catechol moiety, has been shown to induce the synthesis and secretion of Nerve Growth Factor (NGF) in C6-10A glioma cells. patsnap.com Studies have demonstrated that both intracellular and extracellular levels of NGF protein increase within 3 hours of this compound application, reaching a peak at approximately 12 hours. patsnap.com
Concentration-Dependent Induction of NGF in Specific Cellular Models
The induction of NGF synthesis and secretion by this compound in C6-10A glioma cells is a concentration-dependent process. patsnap.com The effects are initiated at a concentration of about 0.1 microM, with the maximum induction observed at 10 microM. patsnap.com The median effective dose (ED50) for this induction has been calculated to be 0.88 microM. patsnap.com
Interactive Data Table: Concentration-Dependent NGF Induction by this compound
| Concentration (µM) | NGF Induction Level |
|---|---|
| 0.1 | Initiation of Induction |
| 0.88 | ED50 |
| 10 | Maximum Induction |
Transcriptional Upregulation of NGF Messenger RNA Expression
The increase in NGF protein levels stimulated by this compound is associated with a corresponding increase in the expression of NGF messenger RNA (mRNA). patsnap.com This finding suggests that the mechanism of action of this compound involves the transcriptional upregulation of the NGF gene. Notably, this effect is specific to NGF mRNA, as no corresponding increase in beta-actin mRNA was observed. patsnap.com
Mechanistic Distinction from Catecholaminergic Agonist-Mediated NGF Induction
A key feature of this compound is that it is not a catecholaminergic compound. patsnap.com This structural difference distinguishes its mechanism of NGF induction from that of catecholaminergic agonists. While the precise comparative pathways have not been fully elucidated in the available literature, the absence of a catechol moiety in this compound implies a distinct signaling cascade for NGF synthesis and secretion compared to compounds that act through adrenergic receptors.
Identification of Cyclic AMP (cAMP)-Independent Signal Transduction Pathways
The signaling pathway initiated by this compound to induce NGF synthesis appears to be independent of cyclic AMP (cAMP). While catecholaminergic agonists typically induce NGF synthesis through a cAMP-mediated pathway, the unique chemical structure of this compound suggests an alternative mechanism. Further research is required to fully delineate the specific components of this cAMP-independent signal transduction pathway.
Characterization of Calcium Channel Antagonism and Broader Ion Channel Modulation
Functional Classification as a Ca2+ Antagonist
This compound is functionally classified as a Ca2+ antagonist. nih.gov This classification indicates that it inhibits the influx of calcium ions into cells through calcium channels. The beneficial effects of this compound in models of ischemic brain injury have been attributed to this calcium channel blocking activity. nih.gov Further investigation into its specific interactions with different subtypes of calcium channels and its broader effects on other ion channels is warranted to provide a more comprehensive understanding of its modulatory properties.
No Information Found for Compound this compound
Following a comprehensive search of available scientific and academic resources, no information has been found regarding a chemical compound designated as "this compound." As a result, it is not possible to generate an article on its molecular and cellular mechanisms of action, inhibitory effects on neuronal ion channels, or its potential synergistic interactions with Nerve Growth Factor (NGF).
The requested article structure, including subsections on the investigation of inhibitory effects on neuronal sodium and calcium flux and its conceptualization as a neuroselective ion channel modulator, is entirely dependent on the existence of research data for this specific compound. Without any primary or secondary literature describing "this compound," the generation of scientifically accurate and informative content for the specified outline is unachievable.
Further searches for data to populate the requested tables and detail research findings also yielded no results. It is possible that "this compound" is a very new compound that has not yet been described in published literature, a hypothetical molecule, or an internal designation not yet in the public domain. Therefore, the subsequent sections of the requested article cannot be developed.
Preclinical Efficacy and Therapeutic Potential of Tdn345
Evaluation in Experimental Models of Ischemic Brain Injury
Research into TDN345 has extensively utilized experimental animal models to assess its protective effects against ischemic brain injury, a condition resulting from insufficient blood flow to the brain. These studies provide crucial insights into its potential as a neuroprotective agent. uni.lunih.gov
Impact on Neurological Deficit Scores and Survival Rates Post-Ischemia
In models of transient global cerebral ischemia, this compound has shown significant beneficial effects on both neurological outcomes and survival. In Mongolian gerbils, oral administration of this compound dose-dependently decreased mortality and improved ischemic neurological deficit scores following a 15-minute bilateral common carotid artery occlusion. uni.lunih.gov Furthermore, in stroke-prone spontaneously hypertensive rats (SHRSP), this compound treatment reduced mortality and the recurrence of stroke. uni.lunih.gov These findings underscore its capacity to mitigate the severe consequences of cerebral ischemia.
Table 1: Impact of this compound on Neurological Deficit Scores and Survival Rates
| Model System | Ischemic Insult | Key Outcome Measures | Observed Effect of this compound | Citation |
| Mongolian Gerbils | Transient Global Cerebral Ischemia (15 min) | Mortality, Ischemic Neurological Deficit Score | Dose-dependently decreased mortality and neurological deficit score. | uni.lunih.gov |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Cerebrovascular Lesions (Stroke onset) | Mortality, Recurrence of Stroke | Decreased mortality and recurrence of stroke. | uni.lunih.gov |
Effects on Cerebral Glucose Metabolism in Cerebrovascular Lesion Models
Beyond its impact on gross neurological outcomes, this compound has been investigated for its effects on cerebral glucose metabolism, a critical indicator of brain energy status and function. In SHRSP models with cerebrovascular lesions, the rate of local cerebral glucose utilization (LCGU) was significantly reduced across all brain regions compared to control rats. uni.lunih.gov Treatment with this compound was observed to prevent this reduction in LCGU, suggesting a restorative effect on brain energy metabolism in the context of cerebrovascular injury. uni.lunih.gov
Table 2: Effects of this compound on Cerebral Glucose Metabolism
| Model System | Condition | Metabolic Measure | Observed Effect of this compound | Citation |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Cerebrovascular Lesions (Stroke) | Local Cerebral Glucose Utilization (LCGU) | Prevented the reduction in LCGU. | uni.lunih.gov |
Analysis of Local Cerebral Glucose Utilization in Specific Brain Regions
The protective effects of this compound on cerebral glucose metabolism were not uniform across all brain areas but demonstrated particular prominence in specific regions. In SHRSP with stroke, where LCGU was generally diminished, this compound treatment notably prevented this reduction in the sensorimotor cortex and the locus coeruleus. uni.lu This regional specificity suggests that this compound may exert its beneficial effects by preserving metabolic activity in areas particularly vulnerable to or critical for recovery from ischemic insult.
Table 3: Specific Brain Regions Affected by this compound Treatment on LCGU
| Model System | Condition | Brain Regions with Prevented LCGU Reduction by this compound | Citation |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Cerebrovascular Lesions (Stroke) | Sensorimotor Cortex, Locus Coeruleus | uni.lu |
Assessment in Models of Cognitive Dysfunction and Neurodegenerative Disorders
The therapeutic potential of this compound extends to models of cognitive dysfunction and neurodegenerative disorders, particularly those related to vascular and senile dementia, including Alzheimer's disease. Its classification as a Ca2+ antagonist positions it as a candidate for addressing the underlying pathological processes in these conditions. nih.govnih.gov
Research in Vascular and Senile Dementia Analogues
This compound is recognized for its potential in treating vascular and senile dementia. nih.govnih.gov Vascular dementia, a common form of dementia, is caused by impaired blood flow to the brain, leading to cognitive deficits. Senile dementia of the Binswanger's type, for instance, is characterized by subcortical neurological deficits and is associated with systemic vascular disease and hypertension. While specific detailed research findings on this compound in these analogues are limited in the provided information, its designation for these conditions suggests ongoing or historical investigations into its ability to ameliorate the cognitive and neurological impairments associated with compromised cerebrovascular health. nih.govnih.gov
Studies on Learning Processes in Experimentally Impaired Cognition
Research into this compound has included studies on its impact on learning processes in animal models with experimentally induced cognitive deficits. In a water-labyrinth test, this compound (RGH-2716) was shown to improve the learning capabilities of young animals whose cognition was impaired by either diazepam (DIA) or scopolamine (B1681570) (SCOP) wikipedia.org. This indicates that this compound can counteract the cognitive disruptions caused by these pharmacological agents.
Characterization of Antiamnesic Properties
This compound exhibits significant antiamnesic properties, as characterized in experimental amnesia models. In a retrograde amnesia model, this compound (RGH-2716) demonstrated a notable ability to ameliorate both the consolidation process and the retrieval of information when these functions were impaired by scopolamine or diazepam wikipedia.org. Comparative studies showed that the effects of this compound were more pronounced than those observed with nimodipine (B1678889) and vinpocetine, which exhibited only moderate ameliorative effects in these models wikipedia.org.
Table 1: Comparative Antiamnesic Effects in Retrograde Amnesia Model
| Compound | Effect on Consolidation & Retrieval (SCOP/DIA Impairment) |
| This compound | Significantly ameliorated wikipedia.org |
| Nimodipine | Moderate effect wikipedia.org |
| Vinpocetine | Moderate effect wikipedia.org |
Investigation of Cognitive Improvement in Aged Animal Cohorts
The therapeutic potential of this compound extends to age-related cognitive decline. Studies investigating cognitive improvement in aged animal cohorts have shown promising results. Aged rats that received daily pretreatment with this compound (RGH-2716) performed tasks in a water-labyrinth test with significantly fewer errors and shorter swimming times compared to untreated aged rats wikipedia.org. This suggests that this compound can enhance cognitive performance in the context of natural aging processes.
Table 2: Cognitive Performance in Aged Rats with this compound Pretreatment
| Group | Errors in Water-Labyrinth Test | Swimming Time in Water-Labyrinth Test |
| Untreated Aged Rats | Higher errors wikipedia.org | Longer swimming time wikipedia.org |
| This compound-Pretreated Aged Rats | Significantly fewer errors wikipedia.org | Shorter swimming time wikipedia.org |
Advanced Methodologies and Computational Approaches in Tdn345 Research
In Vivo Animal Model Design and Implementation
Selection of Aged Rodent Models for Cognitive and Neurodegenerative Research
The selection of appropriate animal models is a critical step in preclinical research for cognitive and neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Rodent models, particularly aged rats and mice, are frequently employed due to their anatomical, cellular, and molecular similarities to humans in the context of central nervous system functions, and their ability to exhibit age-related declines in cognitive and psychomotor functions. These models allow for the study of the biological basis of age-related impairments and are recognized for their utility in predicting the effectiveness of therapeutic interventions.
In the context of TDN345 research, studies have specifically utilized aged rodent models to evaluate its impact on neurodegenerative processes. For instance, chronic treatment with TDN-345 was shown to prevent aging-induced learning impairments and hippocampal neuron loss in Fischer 344 rats and senescence-accelerated mice. This highlights the importance of using models that recapitulate age-related neurodegeneration to assess the compound's potential therapeutic efficacy. While transgenic models that overexpress genes associated with familial Alzheimer's disease are also used, chemically induced degeneration models or those that mimic metabolic disorders like obesity and diabetes are also considered valuable for studying specific aspects of neurodegeneration.
Advanced Techniques for Neurological Outcome Assessment in Preclinical Trials
Advanced techniques are crucial for comprehensively assessing neurological outcomes in preclinical trials involving compounds like this compound. These techniques aim to provide detailed insights into brain function, structure, and behavior, bridging the gap between laboratory neuroscience and human health.
In studies investigating this compound, the assessment of its beneficial effects in experimental animal models with cerebrovascular lesions involved evaluating the ischemic neurological deficit score. Furthermore, the rate of local cerebral glucose utilization (LCGU) in various brain regions was examined using a [14C]2-deoxy-D-glucose method. This particular technique revealed that this compound treatment prevented the reduction in LCGU in stroke-prone spontaneously hypertensive rats (SHRSP), especially in the sensorimotor cortex and locus coeruleus.
Beyond these specific methods, preclinical neurological outcome assessment often incorporates a range of advanced techniques:
Behavioral Assays: These tests evaluate cognitive functions (such as learning and memory), motor coordination, and other behavioral changes that mimic human symptoms of neurodegenerative diseases. Examples include passive-avoidance tests for memory, open-field tests for anxiety, and rota-rod tests for muscle coordination.
Neuroimaging Techniques: Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are powerful tools used to characterize brain alterations at structural, functional, and molecular levels in animal models. These techniques can reveal changes in brain metabolism, neuroinflammation, and white matter integrity.
Molecular and Cellular Analyses: Techniques such as single-cell RNA sequencing and immunohistochemistry are employed to measure cellular effects, gene pathway responses, and protein expression in specific brain regions. This provides a deeper understanding of the underlying mechanisms of neurodegeneration and the compound's impact.
Computational Modeling and Cheminformatics Strategies
Computational modeling and cheminformatics play a pivotal role in modern chemical and pharmaceutical research, enabling scientists to analyze complex chemical problems, predict molecular properties, and accelerate drug discovery. This interdisciplinary field combines computer simulations, chemistry theory, and information science to handle large datasets of chemical information.
Application of In Silico Methods for Ligand-Target Interaction Prediction
In silico methods, such as virtual screening and molecular docking, are extensively used to predict how chemical compounds interact with their biological targets. These computational approaches allow researchers to explore vast chemical spaces and identify promising compounds more efficiently than traditional experimental methods.
Given that this compound is characterized as a Ca2+ antagonist, computational methods can be applied to predict its binding affinities and interaction modes with various calcium channels. uni.lu Virtual screening protocols, for instance, can be designed to identify potential Ca2+ antagonists from large compound databases by constructing ligand-based pharmacophore models and performing docking studies within the binding pockets of target proteins. This allows for the prioritization of compounds with desired potency and selectivity profiles.
Network-Based Methodologies in Pharmacological Target Identification
Network-based methodologies, often referred to as network pharmacology, offer a holistic approach to pharmacological target identification by moving beyond the traditional "one drug-one target" paradigm. This approach integrates system biology, network database retrieval, virtual computing, and high-throughput omics data analysis to understand the complex interactions between drugs, biological systems, and diseases.
For compounds like this compound, which exhibit multifaceted effects such as Ca2+ antagonism and NGF induction, network-based methodologies could be instrumental in identifying a broader spectrum of pharmacological targets and understanding the intricate pathways they modulate. By mapping this compound's known interactions and effects onto biomolecular networks, researchers can uncover novel targets and signaling pathways that contribute to its therapeutic efficacy in conditions like dementia and ischemic brain injury. This approach can reveal how a compound might act on multiple targets simultaneously, providing a more comprehensive understanding of its mechanism of action.
Utilization of Computational Models for Simulating Cellular Signaling Dynamics
Computational models are increasingly utilized to simulate and understand the dynamics of complex cellular signaling pathways. These models can represent molecular interactions and predict the effects of pharmacological agents, offering insights into cellular function at a systems level.
This compound's unique mechanism of inducing NGF synthesis and secretion, which appears to be independent of the cyclic AMP (cAMP) pathway, presents an ideal scenario for the application of computational models. nih.gov By developing models that simulate the signal transduction pathways involved in NGF synthesis, researchers can investigate how this compound influences gene expression and protein levels without relying on cAMP as a second messenger. Such models can help to elucidate the specific molecular components and regulatory mechanisms that this compound interacts with, offering a quantitative and qualitative analysis of its effects on cellular dynamics.
Integration of Toxicological Research Methodologies
The integration of toxicological research methodologies is a fundamental component of preclinical compound development, ensuring a thorough understanding of potential adverse effects while also driving towards more efficient and ethical testing practices. Historically, toxicology relied heavily on in vivo animal studies, which are often time-consuming and expensive. Modern toxicology increasingly incorporates New Approach Methodologies (NAMs), which include in vitro study methods, computational methods, and advanced models to enhance chemical safety assessments and reduce reliance on animal testing.
For a compound like this compound, preclinical toxicological assessment would involve a multi-pronged approach:
In Vitro Studies: These involve testing the compound's effects on cultured cells or tissues to investigate cytotoxicity, genotoxicity, and other cellular responses.
In Silico/Computational Toxicology: The use of computers and large databases to study and model biological systems, predicting potential toxicity based on chemical structure and known toxicophores. Cheminformatics tools can predict properties such as bioavailability and toxicity, aiding in the early prioritization of compounds.
In Vivo Studies (when necessary): While efforts are made to reduce animal use, in vivo studies are still employed to assess systemic effects and complex biological interactions that cannot be fully replicated in vitro. These studies are designed to be as refined and reduced as possible.
The goal of integrating these diverse methodologies is to gain a comprehensive understanding of a compound's toxicological profile, ensuring that potential therapeutic agents are thoroughly evaluated for safety before progressing to human clinical trials.
Broader Implications and Future Directions in Tdn345 Research
Contribution to the Discovery of Novel Signal Transduction Pathways in Neurobiology
TDN345 has played a pivotal role in elucidating previously uncharacterized signal transduction pathways, particularly those governing nerve growth factor (NGF) synthesis and secretion. Research has demonstrated that this compound induces NGF synthesis and secretion in C6-10A glioma cells by increasing NGF mRNA expression. mims.com This induction is concentration-dependent, with effects observed from approximately 0.1 µM and reaching a maximum at 10 µM, exhibiting an ED50 of 0.88 µM. mims.com
A key finding that distinguishes this compound's mechanism from other known NGF inducers, such as the catecholaminergic compound epinephrine (B1671497), is its independence from cyclic AMP (cAMP) as a second messenger. mims.com While epinephrine significantly increases intracellular cAMP content, this compound does not produce a similar prominent increase. mims.com This suggests the existence of a novel signal transduction pathway for NGF synthesis and secretion that is not mediated by cAMP, thereby expanding the understanding of neurotrophin regulation in the brain. mims.com
Table 1: this compound's Effect on NGF Synthesis/Secretion in C6-10A Glioma Cells
| Parameter | Value | Reference |
| Onset of NGF protein increase | Within 3 hours | mims.com |
| Maximum NGF protein level | Around 12 hours | mims.com |
| Concentration-dependent range | 0.1 µM to 10 µM | mims.com |
| ED50 for NGF induction | 0.88 µM | mims.com |
| NGF mRNA level peak | 2-3 hours | mims.com |
| cAMP involvement | Not prominently increased | mims.com |
Impact on Drug Discovery Paradigms for Neurological Disorders
The unique pharmacological actions of this compound have a significant impact on drug discovery paradigms for neurological disorders, particularly those involving neuroprotection and cognitive enhancement. Its ability to induce NGF, a crucial neurotrophin for neuronal survival and differentiation, coupled with its ion channel modulating properties, offers a multi-pronged approach to therapeutic intervention. guidetopharmacology.orgmims.comnih.gov
This compound has demonstrated therapeutic efficacy in experimental animal models of cerebrovascular disease, reducing mortality and ischemic neurological deficit following transient global cerebral ischemia. nih.gov Furthermore, it has shown promise in ameliorating cognitive impairments, improving learning ability in aged rats, and exhibiting antiamnesic activity in models of experimental amnesia. guidetopharmacology.org These findings suggest its potential application in conditions like vascular dementia and senile dementia, including Alzheimer's disease.
Strategies for the Identification and Development of Novel Therapeutic Entities
The discovery and characterization of this compound exemplify a strategy focused on identifying compounds with novel mechanisms that can address complex neurological pathologies. Its dual action as an NGF inducer and an ion channel modulator points towards the development of therapeutic entities that can simultaneously promote neuronal health and regulate aberrant neuronal activity. The successful preclinical studies with this compound highlight the importance of utilizing validated in-vivo models to assess both pharmacodynamic and efficacy endpoints in the context of neurological and psychiatric indications. This approach allows for the identification of high-quality molecules with potential for clinical translation.
Emphasis on Ion Channels as Promising Drug Targets
This compound's classification as a Ca2+ antagonist and its reported inhibitory effect on neuronal Na+ and Ca2+ movement underscore the increasing emphasis on ion channels as promising drug targets in neuropharmacology. guidetopharmacology.orgnih.gov Ion channels, which are membrane proteins crucial for controlling a wide array of physiological processes, are the second most common drug targets after G-protein coupled receptors (GPCRs). Their widespread tissue distribution and involvement in numerous physiological functions make them highly compelling targets for drug discovery.
Dysregulation of ion channels is implicated in a broad spectrum of neurological disorders, including epilepsy, pain, and sleep disorders. While traditional ion channel blockers have faced challenges related to low specificity and adverse events, the ongoing discovery of novel ion channel subtypes offers new avenues for developing highly selective therapeutic agents. The research into this compound contributes to this evolving landscape by demonstrating the therapeutic potential of compounds that modulate ion channel activity for neuroprotection and cognitive improvement. guidetopharmacology.orgnih.gov
Identification of Unaddressed Research Gaps and Emerging Mechanistic Questions
Despite the significant insights gained from research on this compound, several unaddressed research gaps and emerging mechanistic questions remain. A primary area for further investigation is the precise molecular identity of the signal transduction pathway responsible for this compound's cAMP-independent induction of NGF synthesis. mims.com Elucidating the specific receptors or intracellular targets that initiate this unique pathway would provide a deeper understanding of neurotrophin regulation and potentially reveal new therapeutic avenues.
Furthermore, a comprehensive characterization of this compound's ion channel modulation profile is warranted. While it is known to be a Ca2+ antagonist and affects Na+ movement, a detailed understanding of its selectivity across various ion channel subtypes and its precise binding sites would be beneficial. This could lead to the design of more potent and selective analogs with reduced off-target effects. The full spectrum of mechanisms underlying its neuroprotective and cognitive-enhancing effects, beyond NGF induction and direct ion channel modulation, also requires further exploration to fully harness its therapeutic potential.
Translational Research Trajectories for this compound and its Chemical Class
The promising preclinical results of this compound in models of cerebrovascular disease and cognitive impairment suggest clear translational research trajectories. Its demonstrated efficacy in improving learning and memory in aged and memory-impaired animal models positions it as a strong candidate for further development in age-related cognitive decline and neurodegenerative conditions. guidetopharmacology.orgnih.gov
The chemical class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, to which this compound belongs, represents a fertile ground for future drug discovery efforts. fishersci.co.uk Further research could focus on synthesizing and evaluating novel compounds within this class to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This iterative process of medicinal chemistry and rigorous preclinical testing could lead to the identification of next-generation therapeutic agents with enhanced efficacy and safety for a range of neurological disorders. The ultimate goal of these translational efforts would be to advance this compound or its derivatives into clinical trials, bringing these promising compounds closer to patient care.
Q & A
Q. What is the primary mechanism of action of TDN345 as a Ca²⁺ antagonist in neuronal cells, and how does this relate to its potential therapeutic effects in neurodegenerative diseases?
this compound inhibits calcium ion (Ca²⁺) influx through voltage-gated calcium channels, modulating intracellular calcium homeostasis. Dysregulated calcium signaling is implicated in neuronal degeneration in Alzheimer’s disease and vascular dementia. Researchers should validate this mechanism using patch-clamp electrophysiology to measure ion currents and calcium imaging (e.g., Fluo-4 AM dye) in neuronal cell lines or primary cultures .
Q. What are the standard in vitro assays for evaluating this compound’s efficacy in calcium channel modulation?
Key assays include:
- Fluorescent calcium flux assays (e.g., using Fura-2 or Indo-1 indicators) to quantify intracellular Ca²⁺ changes.
- Voltage-clamp experiments on heterologously expressed calcium channels (e.g., L-type or T-type) to assess subtype specificity.
- Cell viability assays (e.g., MTT or lactate dehydrogenase release) to correlate calcium antagonism with neuroprotection .
Advanced Research Questions
Q. How can researchers design dose-response experiments to determine this compound’s therapeutic window in Alzheimer’s disease models while minimizing off-target effects?
- In vitro : Use primary hippocampal neurons treated with amyloid-β oligomers to establish dose ranges (e.g., 0.1–100 µM) and measure synaptic plasticity markers (e.g., PSD-95).
- In vivo : Employ transgenic mouse models (e.g., APP/PS1) with oral or intraperitoneal administration, monitoring cognitive outcomes (Morris water maze) and toxicology (liver/kidney function).
- Controls : Include positive controls (e.g., nimodipine) and assess off-target kinase activity via kinome-wide profiling .
Q. What methodological approaches reconcile contradictory data on this compound’s selectivity across calcium channel subtypes?
- Orthogonal validation : Combine automated patch-clamp systems (high-throughput screening) with siRNA-mediated channel knockdown to isolate subtype-specific effects.
- Computational docking studies : Model this compound’s binding affinity to channel pore regions (e.g., Cav1.2 vs. Cav3.2) using molecular dynamics simulations.
- Cross-species comparisons : Test selectivity in human vs. rodent neuronal preparations to identify species-dependent variability .
Q. What challenges arise in establishing this compound’s blood-brain barrier (BBB) permeability, and what experimental strategies address these?
- Challenges : Low lipid solubility or efflux by P-glycoprotein transporters.
- Solutions :
- In situ brain perfusion : Quantify BBB penetration in rodent models using LC-MS/MS to measure brain-to-plasma ratios.
- PAMPA-BBB assay : Predict permeability via artificial membrane permeability measurements.
- Chemical modification : Explore prodrug strategies to enhance lipophilicity without altering target engagement .
Q. How should researchers control for off-target effects when assessing this compound’s impact on neuronal apoptosis in vitro?
- Pharmacological controls : Co-administer selective inhibitors (e.g., BAPTA-AM for calcium chelation) to isolate calcium-dependent apoptosis pathways.
- Genetic controls : Use CRISPR-Cas9 to knockout calcium channels in cell lines and compare apoptosis rates.
- Multi-omics profiling : Perform transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses to identify non-calcium-related pathways affected by this compound .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s neuroprotective effects in preclinical studies with small sample sizes?
- Use mixed-effects models to account for inter-animal variability in longitudinal behavioral data.
- Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput calcium imaging datasets.
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical relevance .
Q. How can researchers address inconsistencies in this compound’s efficacy across different dementia models (e.g., vascular vs. Alzheimer’s)?
- Conduct meta-analysis of existing datasets to identify model-specific confounding factors (e.g., age, genetic background).
- Perform pathway enrichment analysis on RNA-seq data to compare disease-specific molecular responses to this compound.
- Validate findings in human iPSC-derived neurons with patient-specific mutations (e.g., APOE ε4) .
Ethical & Regulatory Considerations
Q. What preclinical safety data are required before proposing this compound for early-stage clinical trials in dementia patients?
- Toxicology : Acute/chronic toxicity studies in two mammalian species (rodent and non-rodent).
- Genotoxicity : Ames test and micronucleus assay to rule out mutagenicity.
- Cardiovascular safety : Assess QT interval prolongation risk via hERG channel inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
